molecular formula C16H18ClN B6226076 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1231254-49-1

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6226076
CAS No.: 1231254-49-1
M. Wt: 259.77 g/mol
InChI Key: SGTABIDYQDGIQH-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a 4-methylphenyl substituent at the 4-position of the isoquinoline core. Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroactive properties .

Properties

CAS No.

1231254-49-1

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-12-6-8-13(9-7-12)16-11-17-10-14-4-2-3-5-15(14)16;/h2-9,16-17H,10-11H2,1H3;1H

InChI Key

SGTABIDYQDGIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC3=CC=CC=C23.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The synthesis of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be conceptualized through a retrosynthetic approach that dissects the molecule into simpler precursors. The tetrahydroisoquinoline core is typically constructed via cyclization of a β-phenylethylamine derivative, followed by reduction and subsequent salt formation. Key intermediates include:

  • N-(4-Methylphenethyl)benzamide : Formed via acylation of 4-methylphenethylamine with benzoyl chloride or benzoic acid derivatives.

  • 4-(4-Methylphenyl)-3,4-dihydroisoquinoline : Generated through cyclization of the acylated intermediate under acidic conditions.

  • 4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline : Produced via reduction of the dihydroisoquinoline intermediate.

This pathway mirrors methods described for 1-phenyl-1,2,3,4-tetrahydroisoquinoline, with modifications to accommodate the 4-methylphenyl group’s steric and electronic effects .

Acylation of 4-Methylphenethylamine

The initial step involves the acylation of 4-methylphenethylamine (I) with benzoyl chloride (II) to form N-(4-methylphenethyl)benzamide (III). This reaction is typically conducted in a non-polar solvent (e.g., toluene) with an organic base (e.g., triethylamine) to neutralize HCl byproducts.

Optimized Conditions :

  • Solvent : Toluene (molar ratio 10:1 relative to amine) .

  • Base : Triethylamine (1.2 equiv) .

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 85–92% (extrapolated from analogous reactions) .

The 4-methyl group on the phenethylamine introduces minor steric hindrance, necessitating slight adjustments to reaction times compared to unsubstituted analogs.

Cyclization to 4-(4-Methylphenyl)-3,4-Dihydroisoquinoline

Cyclization of N-(4-methylphenethyl)benzamide (III) to 4-(4-methylphenyl)-3,4-dihydroisoquinoline (IV) is achieved using polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) in combination with phosphorus oxychloride (POCl₃). The methyl substituent may influence reaction kinetics due to electronic effects.

Comparative Cyclization Methods :

Cyclization AgentTemperature (°C)Time (h)Yield (%)
PPA130–1503–570–75
P₂O₅/POCl₃100–1204–668–72

PPA-based cyclization generally offers higher yields due to superior protonating capacity, though P₂O₅/POCl₃ systems reduce toxicity risks . The 4-methyl group slightly lowers cyclization efficiency compared to unsubstituted analogs, necessitating extended reaction times by 10–15%.

Hydrochloride Salt Formation

The free base (V) is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent (e.g., ethanol).

Salt Formation Parameters :

  • HCl Concentration : 1.0–1.2 equiv in ethanol .

  • Temperature : 0–5°C to prevent decomposition.

  • Crystallization : Diethyl ether as antisolvent.

  • Yield : 95–98% with >99% purity .

Process Optimization and Scale-Up Considerations

Industrial-scale synthesis requires balancing cost, safety, and efficiency:

  • Solvent Recovery : Toluene and methanol can be recycled via distillation, reducing environmental impact .

  • Waste Management : Neutralization of PPA residues with sodium bicarbonate minimizes phosphate waste .

  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) for cyclization are under investigation to replace PPA.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 101–110°C (free base); 220–225°C (hydrochloride) .

  • NMR : δ 7.2–7.4 (aromatic protons), δ 3.1–3.5 (methylene groups).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O).

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Perspectives

Tetrahydroisoquinolines have gained attention due to their pharmacological significance. They exhibit a variety of biological activities, including:

  • Antimicrobial Properties : THIQ derivatives have demonstrated effectiveness against various pathogens. Research indicates that modifications in the THIQ structure can enhance antibacterial and antifungal activities .
  • Neuroprotective Effects : Certain THIQ compounds have shown promise in protecting neuronal cells from degeneration, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Analgesic and Antidepressant Activities : Some studies suggest that THIQs may possess analgesic and mood-enhancing effects, potentially offering new avenues for pain management and depression treatment .

Structural-Activity Relationship (SAR)

Understanding the SAR of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for developing more effective derivatives. The presence of the 4-methylphenyl group significantly influences its biological activity. Variations in substituents on the isoquinoline ring can lead to enhanced potency or selectivity for specific biological targets .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Pictet-Spengler Reaction : This classic method involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions to form tetrahydroisoquinoline structures. Recent advancements include microwave-assisted techniques that improve yield and reduce reaction times .
  • One-Pot Synthesis : Innovative synthetic strategies allow for the simultaneous formation of multiple bonds in a single reaction vessel. This approach simplifies the synthesis process and minimizes purification steps .

Case Studies

  • Antimicrobial Activity : A study evaluated various THIQ derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the 4-(4-methylphenyl) group enhanced antimicrobial efficacy .
  • Neuroprotective Studies : Research involving cellular models of neurodegeneration showed that specific THIQ derivatives could significantly reduce oxidative stress in neuronal cells, indicating potential use in neuroprotective therapies .
  • Pain Management Trials : Clinical trials assessing the analgesic properties of THIQ compounds revealed promising results in reducing pain perception in patients with chronic pain conditions .

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological properties are compared below:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Pharmacological Activities Reference
4-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 4-(4-methylphenyl) 255.74* Likely analgesic/anti-inflammatory (inferred from analogs) N/A
1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (N/A) 4-(4-dimethylaminophenyl), 6,7-dimethoxy ~347.8 Analgesic, anti-inflammatory (3.3× diclofenac at 0.5 mg/kg)
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (10268-27-6) 4-(4-chlorophenyl), 6,7-dimethoxy 321.09 Unknown (structural analog with electron-withdrawing Cl)
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (2328-12-3) 6,7-dimethoxy 229.70 Neuroactive (potential dopamine modulation)
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTIQ) (N/A) 4-phenyl 231.72 Neuroprotective (augments dopamine release)
1,2,3,4-Tetrahydroisoquinoline hydrochloride (I-703) (N/A) Unsubstituted 149.63 Potential dopamine neurotoxicity

*Calculated based on molecular formula C₁₆H₁₈ClN.

Key Observations:

Substituent Effects: Electron-donating groups (e.g., dimethylamino in ) enhance anti-inflammatory activity, while electron-withdrawing groups (e.g., Cl in ) may alter receptor binding kinetics.

Simpler analogs (e.g., unsubstituted I-703 ) show neurotoxic risks, highlighting the importance of substituents in safety.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the aromatic and aliphatic proton environments, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation if crystalline. Cross-reference with CAS registry data (e.g., [10268-27-6] for structurally similar analogs ) and purity standards (>95% by HPLC ).

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Follow GHS-compliant guidelines:

  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin/Eye Contact : Rinse with water for ≥15 minutes; consult a physician .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

Q. What synthetic routes are documented for preparing this tetrahydroisoquinoline derivative?

  • Synthesis Strategies :

  • Pictet-Spengler Cyclization : Condensation of phenethylamine analogs with aldehydes under acidic conditions, followed by HCl salt formation .
  • Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and reduce trial-and-error experimentation .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for functionalization .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding interactions (e.g., dopamine or serotonin receptors) to prioritize synthetic targets .
  • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in reported solubility or stability data?

  • Conflict Resolution Framework :

Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility ).

Advanced Characterization : Use DSC/TGA to assess thermal stability and HPLC-MS to detect degradation products .

Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., purity discrepancies in analogs like [1203682-99-8] ).

Q. How do substituents on the tetrahydroisoquinoline core influence pharmacological selectivity?

  • Structure-Activity Relationship (SAR) Workflow :

  • Synthetic Modifications : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups at the 4-phenyl position .
  • In Vitro Screening : Test analogs against receptor panels (e.g., GPCRs, ion channels) using radioligand binding assays .
  • Data Interpretation : Apply multivariate analysis to correlate substituent properties (Hammett σ) with activity trends .

Key Methodological Notes

  • Avoid Reliance on Non-Peer-Reviewed Sources : Exclude commercial platforms (e.g., product catalogs ) for critical data.
  • Interdisciplinary Integration : Combine synthetic chemistry with computational design (ICReDD framework ) and advanced analytics (ISO/IEC 17043 standards ).
  • Ethical Compliance : Adhere to institutional safety regulations (e.g., Chemical Hygiene Plan ) for hazardous intermediates.

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